6-bromo-8-methoxy-2-oxochromene-3-carboxamide
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Overview
Description
6-bromo-8-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxy-2-oxochromene-3-carboxamide typically involves the bromination of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid followed by the formation of the carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent, and the reactions are carried out in solvents like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 6-hydroxy-8-methoxy-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of 6-bromo-8-methoxy-2-hydroxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-8-methoxy-2-oxochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved are still under investigation, but it is known to affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6-bromo-8-methoxy-2-oxochromene-3-carboxamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C11H8BrNO4 |
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Molecular Weight |
298.09 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H8BrNO4/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H2,13,14) |
InChI Key |
KSTZYFKASUQUSA-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N |
Origin of Product |
United States |
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